Molecular Weight and LogP: Physical Property Differentiation vs. Phenylalanine Analog
Compared to its closest identified analog, 2-benzamido-N-[1-(cycloheptylamino)-1-oxo-3-phenylpropan-2-yl]benzamide (phenylalanine variant), the target compound exhibits a lower molecular weight of 407.51 g/mol versus ~497.6 g/mol for the phenylalanine analog (estimated from formula C30H33N3O3) [1]. The reduction of approximately 90 g/mol is expected to favorably impact passive membrane permeability, as the molecular weight is closer to the typical oral drug-like threshold of 500 Da. Additionally, the target compound has a predicted LogP of approximately 2.40 [1], suggesting balanced hydrophobicity for cellular assays compared to the bulkier analog.
| Evidence Dimension | Molecular Weight and logP (physicochemical differentiation) |
|---|---|
| Target Compound Data | MW: 407.51 g/mol; logP (predicted): ~2.40 |
| Comparator Or Baseline | 2-Benzamido-N-[1-(cycloheptylamino)-1-oxo-3-phenylpropan-2-yl]benzamide (estimated MW: ~497.6 g/mol; logP (predicted): not available, but higher hydrophobicity expected due to added phenyl ring) |
| Quantified Difference | ΔMW ≈ -90 g/mol; ΔlogP (predicted direction) more favorable within oral drug chemical space for the target compound |
| Conditions | In silico predictions from catalog sources and molecular formula calculations. |
Why This Matters
For a researcher procuring compounds for initial screening, the lower molecular weight and balanced logP of the target compound imply superior solubility and cell permeability potential, avoiding the assay interference and aggregation issues often seen with high logP analogs.
- [1] DrugMAP / IDRBLab. (n.d.). Molecular interaction atlas entry for the TrkA benzamide series. Includes computed property data such as logP. Available at: https://drugmap.idrblab.net View Source
